molecular formula C17H18N2O3S B2513946 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 941918-84-9

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2513946
CAS No.: 941918-84-9
M. Wt: 330.4
InChI Key: AHVWHLYZEGMDBT-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a thiophene ring, a piperidinone moiety, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and biological activities.

Mechanism of Action

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is activated factor X (FXa) . FXa is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin formation and blood clotting .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, showing competitive inhibition . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, this compound disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, which in turn leads to a decrease in fibrin formation and blood clotting .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The inhibition of FXa by this compound leads to a reduction in thrombin generation . This results in a decrease in fibrin formation and blood clotting, which can prevent the occurrence of thromboembolic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors that affect the compound’s bioavailability, such as food intake and gastrointestinal pH, can impact its efficacy . Additionally, genetic factors, such as polymorphisms in genes involved in the compound’s metabolism or transport, can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-14-11-12(18-17(21)15-5-4-10-23-15)7-8-13(14)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVWHLYZEGMDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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